

physical and chemical properties of Tetrabutylphosphonium iodide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tetrabutylphosphonium iodide*

Cat. No.: *B1222163*

[Get Quote](#)

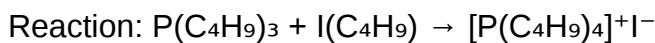
Tetrabutylphosphonium Iodide: A Comprehensive Technical Guide

An In-depth Examination of the Physical, Chemical, and Practical Aspects of a Versatile
Quaternary Phosphonium Salt

Tetrabutylphosphonium iodide $[(C_4H_9)_4PI]$, a quaternary phosphonium salt, is a significant compound in chemical research and development. Its unique combination of properties, including its function as a phase-transfer catalyst and its utility as a precursor for ionic liquids, makes it a valuable tool for researchers, scientists, and drug development professionals. This guide provides a detailed overview of its core physical and chemical properties, experimental protocols for its synthesis and analysis, and a visual representation of its application workflows.

Core Physical and Chemical Properties

Tetrabutylphosphonium iodide is typically a white to off-white crystalline solid. It is hygroscopic and sensitive to light, necessitating proper storage conditions to maintain its integrity.^[1] A summary of its key quantitative properties is presented below for easy reference.


Property	Value	Citation(s)
Chemical Formula	$C_{16}H_{36}IP$	[2] [3]
Molecular Weight	386.34 g/mol	[1] [3]
Appearance	White crystals, powder, or crystalline powder	[4]
Melting Point	93.0 - 99.0 °C	[4]
Solubility	Soluble in water.	[1]
Purity (Assay)	≥97.5% to ≤102.5% (Titration ex Iodide)	[4]
CAS Number	3115-66-0	[2] [4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Tetrabutylphosphonium iodide** are crucial for reproducible research. The following sections provide representative experimental protocols.

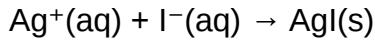
Synthesis of Tetrabutylphosphonium Iodide

The synthesis of quaternary phosphonium salts is typically achieved through the quaternization of a tertiary phosphine with an alkyl halide. The following protocol describes the synthesis of **Tetrabutylphosphonium iodide** from tributylphosphine and 1-iodobutane.

Materials:

- Tributylphosphine
- 1-Iodobutane
- Acetonitrile (or other suitable polar aprotic solvent)

- Diethyl ether (for precipitation/washing)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Inert atmosphere setup (e.g., nitrogen or argon line)


Procedure:

- Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
- Reagents: Charge the flask with tributylphosphine (1.0 eq.) and acetonitrile.
- Addition: Add 1-iodobutane (1.0-1.1 eq.) to the stirred solution at room temperature. The reaction is often exothermic.
- Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24 hours) until the reaction is complete (monitor by TLC or NMR if necessary).
- Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
- Purification: Add diethyl ether to the concentrated residue to precipitate the crude product. Collect the solid by filtration, wash with several portions of diethyl ether to remove unreacted starting materials, and dry under vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., methanol/acetone followed by water precipitation) can be performed.[5]

Assay by Potentiometric Titration

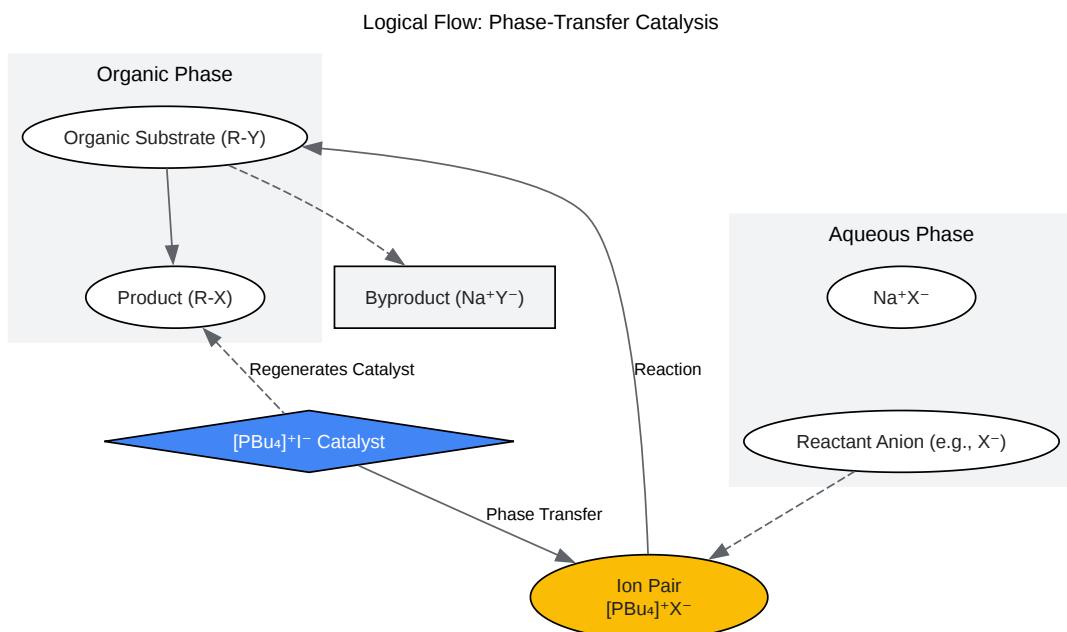
The iodide content, and thus the purity, of **Tetrabutylphosphonium iodide** can be accurately determined by argentometric titration, with the endpoint detected potentiometrically.[4]

Principle: The iodide ions (I^-) react with silver ions (Ag^+) from a standardized silver nitrate solution to form an insoluble silver iodide (AgI) precipitate. A silver electrode is used to monitor the potential change in the solution as the titrant is added. A sharp change in potential occurs at the equivalence point.

Materials:

- **Tetrabutylphosphonium iodide** sample
- Standardized Silver Nitrate (AgNO_3) solution (e.g., 0.1 M)
- Deionized water
- Potentiometer with a silver indicator electrode and a suitable reference electrode (e.g., calomel or Ag/AgCl).
- Buret and magnetic stirrer.

Procedure:

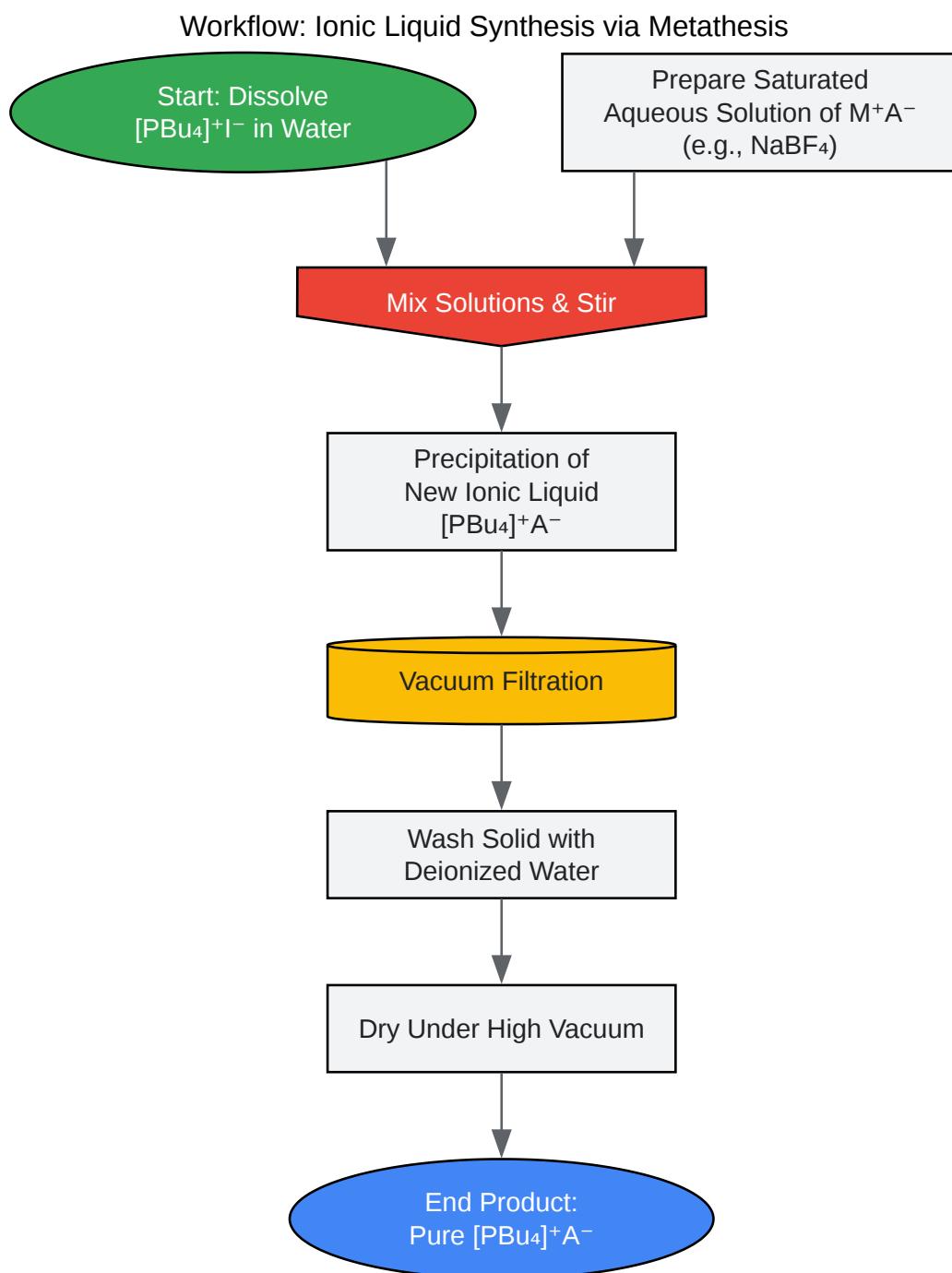

- Sample Preparation: Accurately weigh a sample of **Tetrabutylphosphonium iodide** and dissolve it in a known volume of deionized water in a beaker.
- Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the silver and reference electrodes into the solution. Connect the electrodes to the potentiometer.
- Titration: Record the initial potential. Begin adding the standardized silver nitrate solution from the buret in small increments. After each addition, allow the potential reading to stabilize and record the total volume of titrant added and the corresponding potential.
- Endpoint Detection: Continue the titration past the equivalence point. The endpoint is identified by the largest potential change for a given volume increment. This can be determined by plotting the potential versus volume or by calculating the first or second derivative of the titration curve.
- Calculation: Calculate the percentage purity of the **Tetrabutylphosphonium iodide** based on the volume of AgNO_3 solution consumed at the equivalence point, its molarity, and the initial mass of the sample.

Key Applications and Workflows

Tetrabutylphosphonium iodide's utility spans several areas of chemical synthesis, primarily driven by its properties as a phase-transfer catalyst and an ionic liquid precursor.

Role as a Phase-Transfer Catalyst

In heterogeneous reaction mixtures (e.g., aqueous-organic), **Tetrabutylphosphonium iodide** facilitates the transfer of anions from the aqueous phase to the organic phase where the reaction occurs. The bulky, lipophilic tetrabutylphosphonium cation pairs with the reactant anion, rendering it soluble in the organic solvent.



[Click to download full resolution via product page](#)

Logical Flow: Phase-Transfer Catalysis

Precursor in Ionic Liquid Synthesis

Tetrabutylphosphonium iodide is a common starting material for synthesizing other phosphonium-based ionic liquids through anion metathesis (exchange) reactions.^[6] This allows for the creation of ionic liquids with tailored properties for specific applications, such as specialized solvents or electrolytes.

[Click to download full resolution via product page](#)

Workflow: Ionic Liquid Synthesis via Metathesis

Safety and Handling

Tetrabutylphosphonium iodide is associated with several hazards. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[3][5]} Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling the compound.^{[7][8]} Work should be conducted in a well-ventilated area or a fume hood. As it is hygroscopic, it should be stored in a tightly sealed container in a dry environment, away from light.^[1] For disposal, it should be treated as chemical waste in accordance with local regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Precipitation (Argentometric) Titrations – Analytical chemistry [ebooks.inflibnet.ac.in]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. ntl.pl [ntl.pl]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Tetrabutylammonium Iodide | 311-28-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Potentiometric determination of trace bromide and iodide in chlorides | Metrohm [metrohm.com]
- To cite this document: BenchChem. [physical and chemical properties of Tetrabutylphosphonium iodide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1222163#physical-and-chemical-properties-of-tetrabutylphosphonium-iodide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com